Hexanoyl fentanyl hydrochloride
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Overview
Description
Hexanoyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl, a well-known potent opioid. It is classified as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications due to its structural similarity to other opioids .
Preparation Methods
The synthesis of hexanoyl fentanyl (hydrochloride) involves several steps, starting from basic chemical precursors. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine.
Industrial production methods for hexanoyl fentanyl (hydrochloride) are similar to those used for other fentanyl analogs, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Hexanoyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Hexanoyl fentanyl (hydrochloride) is primarily used in scientific research to study the structure-activity relationships of opioid compounds. Its applications include:
Forensic Chemistry: Used as a reference standard for the identification and analysis of synthetic opioids in forensic laboratories.
Pharmacological Studies: Employed in research to understand the pharmacokinetics and pharmacodynamics of opioid analogs.
Toxicology: Used to study the toxicological effects of synthetic opioids and their impact on biological systems.
Mechanism of Action
Hexanoyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins. Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a decrease in cyclic AMP levels . This reduction in cyclic AMP decreases the influx of calcium ions, leading to the inhibition of neurotransmitter release and the modulation of pain signals .
Comparison with Similar Compounds
Hexanoyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as acetyl fentanyl, butyrylfentanyl, and furanylfentanyl. These compounds share a common core structure but differ in their side chains, which can affect their potency, duration of action, and pharmacological properties .
Acetyl Fentanyl: Slightly less potent than fentanyl, used in research to study opioid receptor interactions.
Butyrylfentanyl: Similar potency to fentanyl, used in toxicological studies.
Furanylfentanyl: More potent than fentanyl, used in pharmacological research to understand the effects of synthetic opioids.
Hexanoyl fentanyl (hydrochloride) is unique due to its specific hexanoyl side chain, which may influence its binding affinity and efficacy at opioid receptors .
Biological Activity
Hexanoyl fentanyl hydrochloride is a synthetic opioid that belongs to the fentanyl family, known for its potent analgesic properties. As a derivative of fentanyl, it exhibits unique biological activities that are critical for understanding its pharmacological profile, potential therapeutic uses, and risks associated with its use. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Hexanoyl fentanyl is structurally related to fentanyl, characterized by the presence of a hexanoyl group which influences its potency and receptor affinity. Like other fentanyl analogs, it primarily acts as a μ-opioid receptor agonist , leading to effects such as analgesia, sedation, and respiratory depression. The structure-activity relationship (SAR) indicates that modifications to the chemical structure can significantly alter the drug's potency and selectivity for opioid receptors.
Pharmacological Profile
The pharmacological profile of hexanoyl fentanyl can be summarized as follows:
Property | Value |
---|---|
μ-Opioid Receptor Affinity | High (exact IC50 values vary) |
Onset of Action | Rapid (minutes) |
Duration of Action | Shorter than traditional opioids |
Metabolism | Primarily hepatic |
Excretion | Renal |
The potency of hexanoyl fentanyl is significantly higher than that of morphine, with some studies indicating its efficacy at lower doses due to its high affinity for the μ-opioid receptor .
Case Studies and Clinical Observations
Several case studies have highlighted the clinical implications of hexanoyl fentanyl use:
- Case Study 1 : A 30-year-old male presented with respiratory depression after self-administering a substance believed to be heroin but was later identified as hexanoyl fentanyl. Toxicology reports revealed serum concentrations that were significantly above therapeutic ranges, leading to an emergency intervention with naloxone.
- Case Study 2 : In a retrospective analysis of overdose cases in urban settings, several individuals exhibited symptoms consistent with opioid toxicity after exposure to hexanoyl fentanyl. The presence of this compound was confirmed through advanced mass spectrometry techniques, underscoring the challenges in routine toxicological screenings .
- Case Study 3 : A review of fatalities linked to synthetic opioids included instances where hexanoyl fentanyl was detected post-mortem. The findings indicated that users often unknowingly consumed this potent analog mixed with other substances, leading to unexpected overdoses .
Research Findings
Recent research has focused on understanding the biological activity and safety profile of hexanoyl fentanyl:
- A study demonstrated that analogs like hexanoyl fentanyl exhibit a rapid onset of analgesic effects comparable to traditional opioids but with a significantly shorter duration .
- Another investigation into the metabolic pathways revealed that hexanoyl fentanyl undergoes extensive hepatic metabolism, resulting in various metabolites that may also possess biological activity .
- The SAR studies indicated that even minor changes in the chemical structure could lead to substantial differences in receptor binding and efficacy, emphasizing the need for careful design in opioid analog development .
Properties
CAS No. |
2583550-67-6 |
---|---|
Molecular Formula |
C25H35ClN2O |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O.ClH/c1-2-3-6-15-25(28)27(23-13-9-5-10-14-23)24-17-20-26(21-18-24)19-16-22-11-7-4-8-12-22;/h4-5,7-14,24H,2-3,6,15-21H2,1H3;1H |
InChI Key |
HFEFWZZGDYLNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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